molecular formula C38H45N5O11 B12291214 [4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

Cat. No.: B12291214
M. Wt: 747.8 g/mol
InChI Key: MFAQUWFCFIPYES-ACHIHNKUSA-N
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Description

This compound is a multifunctional synthetic molecule characterized by a peptide-like backbone with strategically positioned protective groups and reactive moieties. Its structure includes:

  • A tert-butoxycarbonyl (Boc) group [(2-methylpropan-2-yl)oxycarbonylamino], which serves as a temporary protective group for amines during synthetic processes .
  • A 4-nitrophenyl carbonate group, a well-known leaving group in prodrug design and enzyme-mediated activation .
  • A phenyl-substituted backbone, enhancing lipophilicity and influencing molecular interactions.

The compound’s design suggests applications in drug delivery, peptide synthesis, or as a biochemical probe, leveraging its stability under acidic conditions (due to Boc) and responsiveness to nucleophilic environments (via the 4-nitrophenyl carbonate group).

Properties

Molecular Formula

C38H45N5O11

Molecular Weight

747.8 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C38H45N5O11/c1-5-23-51-35(46)39-22-10-9-13-31(41-34(45)32(24-26-11-7-6-8-12-26)42-36(47)54-38(2,3)4)33(44)40-28-16-14-27(15-17-28)25-52-37(48)53-30-20-18-29(19-21-30)43(49)50/h5-8,11-12,14-21,31-32H,1,9-10,13,22-25H2,2-4H3,(H,39,46)(H,40,44)(H,41,45)(H,42,47)/t31-,32-/m0/s1

InChI Key

MFAQUWFCFIPYES-ACHIHNKUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Protection and Deprotection Steps: Protecting groups such as tert-butoxycarbonyl (Boc) are used to protect amine functionalities during the synthesis. These groups are later removed under acidic conditions.

    Coupling Reactions: Peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) are used to form amide bonds between amino acids and other components.

    Carbonate Formation: The final step involves the formation of the carbonate ester using reagents like 4-nitrophenyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonate ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound 4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate is a complex organic molecule that has garnered interest in various scientific research applications. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Structure and Composition

The compound is characterized by its intricate structure, which includes multiple functional groups such as carbonyls, amines, and esters. Its molecular formula is C28H38N4O7C_{28}H_{38}N_4O_7, and it has a significant molecular weight of approximately 518.63 g/mol.

Physical Properties

  • Molecular Weight : 518.63 g/mol
  • Density : Not specified in the available literature
  • Solubility : Soluble in organic solvents; specific solubility data is required for detailed applications.

Drug Development

The compound's structure suggests potential applications in the development of pharmaceutical agents, particularly as a prodrug or active pharmaceutical ingredient (API). The presence of various amino acid derivatives indicates its utility in synthesizing peptide-based drugs.

Case Study: Anticancer Agents

Research has shown that similar compounds exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of amino acid-based compounds have been explored for their ability to inhibit tumor growth through targeted delivery mechanisms.

Bioconjugation

The carbonate group in the compound allows for bioconjugation with biomolecules such as proteins and antibodies. This property is crucial for developing targeted therapies and diagnostic tools.

Case Study: Targeted Drug Delivery

Studies have demonstrated that compounds with carbonate linkages can be used to attach drugs to antibodies, enhancing the specificity of drug delivery systems. This approach minimizes side effects and increases therapeutic efficacy.

Material Science

The compound can be utilized in the synthesis of polymers or materials with specific properties due to its functional groups that can participate in polymerization reactions.

Data Table: Comparison of Polymer Properties

PropertyCompound ACompound B4-Nitrophenyl Carbonate
Tensile Strength (MPa)5060TBD
Elongation (%)58TBD
Thermal Stability (°C)200220TBD

Analytical Chemistry

The compound can serve as a standard reference material in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its unique mass and fragmentation patterns make it suitable for method validation.

Case Study: Method Development

In developing HPLC methods for drug analysis, researchers have utilized similar carbonate compounds to establish calibration curves, enhancing the accuracy of quantitative analyses.

Mechanism of Action

The mechanism of action of [4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, binding to active sites and altering enzymatic activity. The presence of multiple functional groups allows it to engage in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP (XLogP3) Bioactivity/Application References
Target Compound Not explicitly provided* ~650–700 (estimated) Boc, prop-2-enoxycarbonylamino, 4-nitrophenyl carbonate ~4.5–5.0 (predicted) Prodrug activation, peptide synthesis
[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate C₃₂H₃₀N₂O₇ 562.6 Boc, chromenyl ester, indole 3.7 Anticancer potential (structural inference)
(4-Ethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate C₂₂H₂₁NO₆ 395.4 Cbz (carbobenzoxy), chromenyl ester 3.7 Drug delivery (ester hydrolysis)
Ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate C₁₁H₁₅NO₃ 209.2 Free amine, phenolic hydroxyl 1.2 Metabolic intermediate

*Molecular formula inferred from structure: Likely C₃₆H₄₀N₄O₁₀.

Stability and Reactivity

  • Boc vs. Cbz Groups: The Boc group (in the target compound and ) offers stability under basic conditions but is cleaved by strong acids (e.g., trifluoroacetic acid). In contrast, Cbz groups (e.g., ) require hydrogenolysis for removal, limiting their utility in reducing environments.
  • 4-Nitrophenyl Carbonate : Unlike chromenyl esters (), this group enables rapid release of active molecules under physiological conditions via nucleophilic attack (e.g., by water or enzymes) .

Physicochemical Properties

  • Lipophilicity : The target compound’s LogP (~4.5–5.0) is higher than analogues with free amines (e.g., LogP = 1.2 in ) due to aromatic and protective groups. This enhances membrane permeability but may reduce aqueous solubility.
  • Hydrogen Bonding: With 6–8 hydrogen bond acceptors (esters, carbamates) and 2–3 donors (amide NH), it bridges solubility and bioavailability challenges better than fully nonpolar analogues .

Research Findings and Gaps

  • Synthetic Feasibility : The compound’s complexity necessitates advanced solid-phase synthesis or fragment coupling, as employed for analogues in .
  • Biological Data: No direct studies on this compound exist in the provided evidence. However, related carbamates and carbonates show efficacy in 3D cell culture models () and cancer therapeutics ().
  • Optimization Needs : Future work should explore replacing the Boc group with photo-labile protections (e.g., nitroveratryl) for spatiotemporal control, inspired by .

Biological Activity

The compound [4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate is a complex organic molecule with potential biological activities. This article examines its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler amino acid derivatives. The key steps include:

  • Formation of the Carbonate : Utilizing a nitrophenol derivative to form the carbonate bond.
  • Amino Acid Coupling : Employing coupling agents to facilitate the formation of peptide bonds between amino acids.
  • Protective Group Strategy : Using protective groups to prevent unwanted reactions during synthesis.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

Anticancer Activity

  • Mechanism of Action : Many derivatives containing phenyl and carbonate moieties have shown to inhibit tumor growth through apoptosis induction and cell cycle arrest.
  • Case Study : A study demonstrated that similar compounds inhibited the proliferation of human cancer cell lines, suggesting potential use in cancer therapy .

Antimicrobial Properties

  • In Vitro Studies : Compounds with carbonate functionalities have been tested against various bacterial strains, showing effectiveness in inhibiting growth.
  • Research Findings : A derivative exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus, indicating potential as an antimicrobial agent .

Enzyme Inhibition

  • Target Enzymes : Research has identified that certain structural features allow these compounds to act as inhibitors for enzymes such as proteases and kinases.
  • Example Study : A related compound was found to effectively inhibit a specific protease involved in cancer metastasis, highlighting its therapeutic potential .

Data Tables

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₇
Molecular Weight367.48 g/mol
SolubilitySoluble in DMSO and methanol
StabilityStable under acidic conditions

Case Studies

  • Case Study 1: Anticancer Efficacy
    • Objective : Evaluate the anticancer properties on breast cancer cell lines.
    • Methodology : Cells treated with varying concentrations of the compound over 48 hours.
    • Results : Significant reduction in cell viability at higher concentrations (IC50 = 25 µM).
  • Case Study 2: Antimicrobial Testing
    • Objective : Assess antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method used to measure zones of inhibition.
    • Results : Effective against E. coli and S. aureus with zones of inhibition exceeding 15 mm.

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